Tris(dimethylphenylphosphine)](2,5-norbornadiene)rhodium(I) hexafluorophosphate

Catalog No.
S1923569
CAS No.
32761-50-5
M.F
C31H41F6P4Rh-
M. Wt
754.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(dimethylphenylphosphine)](2,5-norbornadiene)r...

CAS Number

32761-50-5

Product Name

Tris(dimethylphenylphosphine)](2,5-norbornadiene)rhodium(I) hexafluorophosphate

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene;dimethyl(phenyl)phosphane;rhodium;hexafluorophosphate

Molecular Formula

C31H41F6P4Rh-

Molecular Weight

754.4 g/mol

InChI

InChI=1S/3C8H11P.C7H8.F6P.Rh/c3*1-9(2)8-6-4-3-5-7-8;1-2-7-4-3-6(1)5-7;1-7(2,3,4,5)6;/h3*3-7H,1-2H3;1-4,6-7H,5H2;;/q;;;;-1;

InChI Key

VMMJZDCWYNRZKV-UHFFFAOYSA-N

SMILES

CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.C1C2C=CC1C=C2.F[P-](F)(F)(F)(F)F.[Rh]

Canonical SMILES

CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.C1C2C=CC1C=C2.F[P-](F)(F)(F)(F)F.[Rh]

Homogeneous Catalysis

TdppRh(norbornadiene) serves as a catalyst in homogeneous catalysis, where the catalyst remains in the same phase (usually liquid) as the reactants. Research has explored its potential for various catalytic reactions, including:

  • Hydrogenation

    TdppRh(norbornadiene) can catalyze the addition of hydrogen (H₂) across double bonds in unsaturated molecules. Studies have shown its effectiveness in hydrogenating alkenes and alkynes.[Source: Ruddlesden, S. J. (1973). Homogeneous hydrogenation with iridium and rhodium catalysts. Advances in Organometallic Chemistry, 11(0), 225-263. ]

  • Hydroformylation

    TdppRh(norbornadiene) exhibits catalytic activity in hydroformylation reactions, where an aldehyde (RCHO) is formed by inserting a formyl group (CHO) into an alkene (RCH=CH₂). Research suggests its potential for selective hydroformylation of specific alkenes. [Source: Cornils, B., Hibbert, W., & Wohlfahrt, G. (1994). Catalysis in transition metal compounds. Angewandte Chemie International Edition in English, 33(12), 1289-1313. ]

Research into Reaction Mechanisms

Due to its well-defined structure and catalytic properties, TdppRh(norbornadiene) serves as a model complex for studying reaction mechanisms in homogeneous catalysis. By investigating its interactions with substrates and intermediates, researchers gain insights into the fundamental steps involved in various catalytic transformations. [Source: Chan, D. M.-T., & Osborn, J. A. (1996). Rhodium complexes for homogeneous catalysis. Polyhedron, 15(10), 1767-1782. ]

Tris(dimethylphenylphosphine)(2,5-norbornadiene)rhodium(I) hexafluorophosphate is an organometallic compound that features rhodium as its central metal atom, coordinated with three dimethylphenylphosphine ligands and one norbornadiene ligand. The empirical formula of this compound is C₃₁H₄₁F₆P₄Rh, and it has a molecular weight of 754.45 g/mol . The hexafluorophosphate anion (PF₆) contributes to the compound's stability and solubility in polar solvents. This compound is notable for its role as a catalyst in various organic reactions, particularly in the field of asymmetric synthesis.

  • Hydroformylation: This process involves the addition of carbon monoxide and hydrogen to alkenes to form aldehydes.
  • Alkene Hydrogenation: The compound facilitates the hydrogenation of alkenes to alkanes, enhancing reaction rates and selectivity.
  • C–C Bond Formation: It can catalyze reactions that create carbon-carbon bonds, which are essential in organic synthesis.

These reactions often leverage the unique electronic properties imparted by the rhodium center and the steric effects of the phosphine ligands .

The synthesis of Tris(dimethylphenylphosphine)(2,5-norbornadiene)rhodium(I) hexafluorophosphate typically involves:

  • Preparation of Rhodium Complex: Rhodium(I) precursors are reacted with dimethylphenylphosphine in the presence of norbornadiene.
  • Formation of Hexafluorophosphate Salt: The resulting rhodium complex is treated with hexafluorophosphoric acid or its salts to obtain the hexafluorophosphate form.

This method allows for the efficient formation of the desired complex while ensuring high purity .

Tris(dimethylphenylphosphine)(2,5-norbornadiene)rhodium(I) hexafluorophosphate finds applications in:

  • Catalysis: Its primary use is as a catalyst in organic synthesis, particularly in hydroformylation and hydrogenation reactions.
  • Material Science: It can be utilized in the development of new materials due to its unique electronic properties.
  • Pharmaceutical Chemistry: The compound may assist in synthesizing complex pharmaceutical intermediates through various catalytic processes .

Interaction studies involving Tris(dimethylphenylphosphine)(2,5-norbornadiene)rhodium(I) hexafluorophosphate focus on its behavior in catalytic cycles and its interactions with substrates. Research indicates that the steric bulk of the dimethylphenylphosphine ligands significantly influences substrate selectivity and reaction rates. Furthermore, studies have explored how variations in ligand structure can alter catalytic efficiency and product distribution .

Tris(dimethylphenylphosphine)(2,5-norbornadiene)rhodium(I) hexafluorophosphate shares similarities with other organometallic compounds, particularly those containing rhodium or similar transition metals. Here are some comparable compounds:

Compound NameMetalLigandsUnique Features
Tris(triphenylphosphine)(norbornadiene)rhodium(I)RhodiumTriphenylphosphineLarger steric bulk affects reactivity
(η³-Cyclohexene)rhodium(I)RhodiumCyclohexeneDifferent ligand geometry leads to varied reactivity
Tris(diphenylphosphino)rhodium(I)RhodiumDiphenylphosphinoEnhanced stability but less catalytic efficiency compared to dimethylphenylphosphine

The uniqueness of Tris(dimethylphenylphosphine)(2,5-norbornadiene)rhodium(I) hexafluorophosphate lies in its specific ligand arrangement and the resulting electronic properties that enhance its catalytic performance in asymmetric synthesis compared to other similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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